molecular formula C17H15ClN2O3 B6394391 MFCD18318549 CAS No. 1261958-15-9

MFCD18318549

Cat. No.: B6394391
CAS No.: 1261958-15-9
M. Wt: 330.8 g/mol
InChI Key: SIGIRZUIACRVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD18318549 is a chemical compound identified by its Molecular Formula Data (MFCD) identifier. Compounds within this class often exhibit applications in pharmaceuticals, agrochemicals, and material science due to their heterocyclic frameworks and reactive functional groups. For instance, thiazole derivatives (e.g., CAS 18212-20-9) are known for their roles in drug development, particularly as kinase inhibitors or antimicrobial agents . Boronic acid analogues (e.g., CAS 1046861-20-4) are frequently utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules .

Properties

IUPAC Name

2-chloro-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-15-14(17(22)23)9-13(10-19-15)11-4-3-5-12(8-11)16(21)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGIRZUIACRVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(N=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688381
Record name 2-Chloro-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-15-9
Record name 2-Chloro-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318549 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: MFCD18318549 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products can range from simple derivatives to more complex compounds with enhanced properties.

Scientific Research Applications

MFCD18318549 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying cellular mechanisms and pathways. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18318549 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of MFCD18318549, based on similarity scores and functional group alignment:

CAS No. Compound Name Molecular Formula Similarity Score Key Properties
18212-20-9 Ethyl 4-methyl-1,2,3-thiazole-5-carboxylate C₇H₉NO₂S 0.97 High solubility in polar solvents; used in antimicrobial agents
1046861-20-4 (3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 0.87 Moderate GI absorption; utilized in cross-coupling reactions
918538-05-3 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine C₆H₃Cl₂N₃ 0.85 Low Log S (-2.99); potential P-gp substrate
1761-61-1 4-Bromobenzoic acid C₇H₅BrO₂ 0.82 High solubility (0.687 mg/mL); used in polymer synthesis

Functional and Pharmacological Contrasts

Thiazole Derivatives (e.g., 18212-20-9)
  • Structural Features : A thiazole ring with an ester group at position 5 and a methyl substituent at position 3.
  • Applications : Demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Limitations : Lower thermal stability compared to boronic acid derivatives, as indicated by absent boiling point data .
Boronic Acid Analogues (e.g., 1046861-20-4)
  • Structural Features : A phenyl ring substituted with bromine, chlorine, and boronic acid groups.
  • Applications : Critical in synthesizing biaryl compounds via palladium-catalyzed reactions (yield: >80%) .
Dichlorinated Heterocycles (e.g., 918538-05-3)
  • Structural Features : A fused triazine-pyrrole system with chlorine substituents.
  • Solubility : Poor aqueous solubility (-2.99 Log S), necessitating formulation enhancements for drug delivery .

Key Observations :

  • Thiazole derivatives (e.g., 18212-20-9) show higher acute toxicity (H335) due to respiratory sensitization risks .
  • Boronic acids (e.g., 1046861-20-4) exhibit superior synthetic utility but require stringent safety protocols for bromine/chlorine handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.